molecular formula C23H20N4O4 B5831612 N-[(1E)-1-(1,3-benzodioxol-5-yl)-3-{(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide

N-[(1E)-1-(1,3-benzodioxol-5-yl)-3-{(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B5831612
M. Wt: 416.4 g/mol
InChI Key: AXEWQNMERZZBQO-KTYVIOSCSA-N
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Description

N-[(1E)-1-(1,3-benzodioxol-5-yl)-3-{(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound featuring a benzodioxole moiety, a pyrrole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-1-(1,3-benzodioxol-5-yl)-3-{(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the pyrrole ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Coupling reactions: The benzodioxole and pyrrole intermediates are then coupled using a hydrazone formation reaction, followed by a condensation reaction with benzoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-1-(1,3-benzodioxol-5-yl)-3-{(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzodioxole or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

N-[(1E)-1-(1,3-benzodioxol-5-yl)-3-{(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[(1E)-1-(1,3-benzodioxol-5-yl)-3-{(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(1E)-1-(1,3-benzodioxol-5-yl)-3-{(2E)-2-[(1H-pyrrol-2-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide: Lacks the methyl group on the pyrrole ring.

    N-[(1E)-1-(1,3-benzodioxol-5-yl)-3-{(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]aniline: Contains an aniline group instead of a benzamide group.

Uniqueness

The uniqueness of N-[(1E)-1-(1,3-benzodioxol-5-yl)-3-{(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-27-11-5-8-18(27)14-24-26-23(29)19(25-22(28)17-6-3-2-4-7-17)12-16-9-10-20-21(13-16)31-15-30-20/h2-14H,15H2,1H3,(H,25,28)(H,26,29)/b19-12+,24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEWQNMERZZBQO-KTYVIOSCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=NNC(=O)C(=CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1/C=N/NC(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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